molecular formula C14H11NO B8661080 4-[2-(4-Methoxyphenyl)ethynyl]pyridine

4-[2-(4-Methoxyphenyl)ethynyl]pyridine

Cat. No.: B8661080
M. Wt: 209.24 g/mol
InChI Key: YLGABGCTQMOWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methoxyphenyl)ethynyl]pyridine (CAS 13295-95-9) is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.25 g/mol. It is supplied as a yellow to white solid with a melting point of 109 to 113 °C and should be stored sealed in a dry environment at room temperature . This compound belongs to the class of pyridyl-alkynyl derivatives, which are characterized by a rigid, conjugated structure formed by an ethynyl bridge connecting a pyridine ring to a methoxy-substituted phenyl group . This core structure is of significant interest in multiple research fields. In neuroscience, closely related structural analogs have been developed and evaluated as potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5) . These receptors are implicated in a variety of central nervous system disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and pain states, making this class of compounds valuable for receptor binding studies and the development of positron emission tomography (PET) imaging agents . Furthermore, the pyridyl-alkynyl scaffold is a fundamental building block in materials science and coordination chemistry. The electron-deficient pyridine ring can coordinate to metal centers, making this compound a useful ligand for constructing metal-organic frameworks (MOFs) and coordination polymers . Researchers are exploring these applications in the development of advanced materials, such as luminescent compounds for OLEDs and porous polymers with selective adsorption properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethynyl]pyridine

InChI

InChI=1S/C14H11NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h4-11H,1H3

InChI Key

YLGABGCTQMOWDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 2 4 Methoxyphenyl Ethynyl Pyridine

Catalytic Approaches for the Formation of the Ethynyl (B1212043) Linkage

The formation of the C(sp)-C(sp²) bond between the pyridine (B92270) and phenyl rings is most commonly accomplished using palladium-catalyzed cross-coupling reactions, with the Sonogashira reaction being the most prominent method.

Sonogashira Cross-Coupling Reaction Protocols

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. ntu.edu.tw In the context of synthesizing 4-[2-(4-Methoxyphenyl)ethynyl]pyridine, this reaction typically involves the coupling of a 4-halopyridine with 4-methoxyphenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

The general reaction scheme is as follows:

X = I, Br

Key components and conditions for the Sonogashira coupling in this synthesis include:

Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a commonly used catalyst.

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is frequently employed to facilitate the reaction.

Base: An amine base such as triethylamine (B128534) (TEA) or piperidine (B6355638) is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. ntu.edu.tw

Solvent: Acetonitrile is often the solvent of choice for reactions involving 4-bromopyridine (B75155) hydrochloride. ntu.edu.tw

The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction. ntu.edu.tw

Below is a table summarizing representative conditions for the Sonogashira coupling of a 4-halopyridine with a terminal alkyne, analogous to the synthesis of the title compound.

Entry4-HalopyridineAlkyneCatalyst SystemBaseSolventYield (%)
14-Bromopyridine HCl4-(N,N-dimethylamino)phenylacetylene2 mol% PdCl₂(PPh₃)₂, 1 mol% CuIPiperidineAcetonitrile90
24-Bromopyridine HCl4-(N,N-diethylamino)phenylacetylene2 mol% PdCl₂(PPh₃)₂, 1 mol% CuIPiperidineAcetonitrile88

Data is based on analogous reactions and serves as a representative example. ntu.edu.twscispace.com

Alternative Palladium-Catalyzed Ethynylation Routes

While the Sonogashira reaction is the most prevalent method, other palladium-catalyzed ethynylation strategies can also be envisioned. These might include variations in the catalyst system, such as the use of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands. The choice of ligand can significantly influence the efficiency and scope of the reaction. However, for the specific synthesis of this compound, the classic Sonogashira conditions are well-established and generally provide good yields.

Copper-Free Coupling Methodologies

A significant drawback of the traditional Sonogashira reaction is the use of a copper co-catalyst, which can lead to the formation of alkyne homocoupling byproducts and can be problematic for certain applications. nih.govrsc.org This has led to the development of copper-free Sonogashira coupling protocols. These methods typically rely on a palladium catalyst and a suitable base, often an amine, and may require slightly different reaction conditions. nih.govrsc.org

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound relies on the availability of its key precursors: a 4-halopyridine derivative and 4-methoxyphenylacetylene.

Preparation of 4-Halopyridine Derivatives

4-Iodopyridine (B57791) and 4-bromopyridine are the most common halopyridines used in Sonogashira couplings due to their higher reactivity compared to their chloro- counterparts.

4-Iodopyridine: A common laboratory synthesis of 4-iodopyridine involves a Sandmeyer-type reaction starting from 4-aminopyridine. The amino group is first converted to a diazonium salt using a diazotizing agent, which is then displaced by iodide.

4-Bromopyridine: 4-Bromopyridine is often available commercially as its hydrochloride salt. The free base can be obtained by treatment with a base, such as sodium hydroxide, followed by extraction. scispace.com Alternatively, direct bromination of pyridine can be employed, though this may lead to a mixture of isomers.

The following table outlines common synthetic routes to 4-halopyridines.

4-HalopyridineStarting MaterialKey Reagents
4-Iodopyridine4-Aminopyridine1. Diazotizing agent (e.g., NaNO₂) 2. Iodide source (e.g., KI)
4-Bromopyridine4-Bromopyridine HClBase (e.g., NaOH)

Synthesis of 4-Methoxyphenylacetylene Precursors

4-Methoxyphenylacetylene, also known as 4-ethynylanisole (B14333), is the other crucial precursor. A common synthetic route starts from the readily available 4-methoxyacetophenone.

The synthesis can be summarized in the following steps:

Chlorination: 4-Methoxyacetophenone is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form the corresponding α,α-dichloride.

Elimination: The resulting dichloride is then treated with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), to induce a double dehydrochlorination, yielding the terminal alkyne, 4-methoxyphenylacetylene.

An alternative approach involves the reaction of 4-methoxybenzaldehyde (B44291) with a phosphorus ylide (Wittig reaction) to form a vinyl halide, which is then dehydrohalogenated to the alkyne.

The table below details a common synthetic pathway to 4-methoxyphenylacetylene.

StepStarting MaterialKey ReagentsIntermediate/Product
14-MethoxyacetophenonePCl₅α,α-dichloro-4-methoxyethylbenzene
2α,α-dichloro-4-methoxyethylbenzeneStrong base (e.g., NaNH₂)4-Methoxyphenylacetylene

Optimization of Reaction Conditions and Yields for Target Compound Formation

The synthesis of this compound is commonly achieved through a Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 4-halopyridine with 4-ethynylanisole in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The optimization of reaction parameters such as the choice of catalyst, base, solvent, and temperature is crucial for maximizing the yield of the desired product.

Research has shown that the selection of the palladium catalyst and its ligands significantly impacts the reaction's efficiency. kaust.edu.sasoton.ac.ukscirp.org Similarly, the choice of base and solvent system plays a critical role in the reaction outcome. kaust.edu.sasoton.ac.ukscirp.org The following table summarizes the results from various studies on the optimization of the Sonogashira coupling for the synthesis of related diarylalkynes, providing insights into the conditions that could be applied to the synthesis of this compound.

Table 1: Optimization of Sonogashira Coupling Conditions for Diarylalkyne Synthesis

Entry Aryl Halide Alkyne Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
1 4-Iodoanisole Phenylacetylene (B144264) Pd-C3 (0.01) Triethylamine Toluene 80 10
2 4-Iodoanisole Phenylacetylene Pd-C3 (0.01) Triethylamine Toluene 120 91
3 4-Iodoanisole Phenylacetylene Pd-C3 (0.05) Triethylamine Toluene 120 99
4 2-Iodophenol Phenylacetylene Pd(OAc)2 (2) / SPhos (4) K3PO4 DMSO 110 95
5 6-Bromo-3-fluoro-2-pyridinecarbonitrile 1-Ethyl-4-ethynylbenzene Pd(PPh3)4 (15) / CuI (30) Triethylamine THF RT 92
6 2-Amino-3-bromopyridine Phenylacetylene Pd(CF3COO)2 (2.5) / PPh3 (5) / CuI (5) Triethylamine DMF 100 96

Post-Synthetic Modification and Functionalization of this compound

The structure of this compound offers multiple sites for post-synthetic modification, allowing for the fine-tuning of its chemical and physical properties. These modifications can be targeted at the pyridine nitrogen atom, the methoxyphenyl moiety, or can be used to build larger molecular architectures.

Chemical Transformations at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to a variety of chemical transformations.

N-Alkylation and N-Oxidation: The pyridine nitrogen can be alkylated using alkyl halides, a process known as quaternization, to form pyridinium (B92312) salts. hes-so.ch This modification introduces a positive charge and can significantly alter the electronic properties of the molecule. N-oxidation of the pyridine ring can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), yielding the corresponding pyridine N-oxide. researchgate.net N-oxides are valuable intermediates for further functionalization of the pyridine ring. organic-chemistry.org

Table 2: Examples of N-Alkylation and N-Oxidation of Pyridine Derivatives

Starting Material Reagent Product Conditions Yield (%)
4-Alkoxy-2-pyridone Methyl Iodide N-Methyl-4-methoxy-2-pyridone t-BuOK, n-Bu4NI, THF High
3-Substituted Pyridines m-CPBA 3-Substituted Pyridine N-oxides Chloroform High
Pyridine Methyl Iodide N-Methylpyridinium Iodide Neat, RT Quantitative

Derivatization Strategies for the Methoxyphenyl Moiety

The methoxyphenyl group provides another avenue for structural modification through reactions targeting either the methoxy (B1213986) group or the aromatic ring.

Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group using various demethylating agents. Boron tribromide (BBr3) is a powerful reagent for this transformation, typically carried out at low temperatures. organic-chemistry.orgrsc.org Alternatively, pyridinium hydrochloride can be used for demethylation at higher temperatures. mdma.chresearchgate.net The resulting phenol (B47542) can then be used for further functionalization.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. organic-chemistry.orgmdma.ch This allows for the introduction of various substituents, such as halogens (bromination) or a nitro group (nitration), onto the aromatic ring. mdma.chresearchgate.netmasterorganicchemistry.com

Table 3: Derivatization of the Methoxyphenyl Moiety

Reaction Substrate Reagent Product Conditions Yield (%)
Demethylation 4-Methoxyphenylbutyric acid Pyridinium Hydrochloride 4-Hydroxyphenylbutyric acid 180-190 °C, 3h High
Demethylation Aryl methyl ether BBr3 Aryl alcohol DCM, -78 °C to RT Varies
Bromination Anisole NBS p-Bromoanisole Acetonitrile, RT 97
Nitration Benzene HNO3 / H2SO4 Nitrobenzene - High

Strategies for Formation of Oligomeric and Polymeric Structures

The ethynyl linkage in this compound serves as a key functional group for the construction of larger oligomeric and polymeric materials.

Oligomerization: Controlled oligomerization of ethynylpyridine derivatives can lead to the formation of well-defined, short-chain polymers with specific lengths and properties. nih.govmdpi.com Transition metal catalysts, particularly those based on palladium, are often employed for this purpose. nih.gov

Polymerization: The polymerization of phenylacetylene derivatives, including those with pyridine and methoxy substituents, can be achieved using various transition metal catalysts, such as those based on rhodium and palladium. mdpi.com The resulting conjugated polymers are of interest for their potential applications in materials science due to their electronic and optical properties.

Table 4: Catalytic Systems for Oligomerization and Polymerization of Related Monomers

Monomer Catalyst System Product Key Findings
Ethylene (B1197577) Iminopyridyl Pd(II) complexes / NaBArF Hyperbranched ethylene oligomers Moderate catalytic activities, low molecular weights.
Ethylene Dinuclear macrocyclic bis(iminopyridine) Fe/Co complexes / MMAO Ethylene oligomers High selectivity for tetramers (α-C8).
Phenylacetylene (diene)Rh(I) complex / vinyllithium (B1195746) / phosphorus ligand Stereoregular polyphenylacetylene Living polymerization, high molecular weight.
Isoprene Pyridine-oxime-ligated iron complexes / MAO cis-1,4-alt-3,4 enchained polyisoprene Highly active, high molecular weights, narrow PDI.

Coordination Chemistry and Metallosupramolecular Architectures Involving 4 2 4 Methoxyphenyl Ethynyl Pyridine

Ligand Design Principles and Coordination Modes of 4-[2-(4-Methoxyphenyl)ethynyl]pyridine

While it can be inferred from the structure that the pyridine (B92270) nitrogen would act as a monodentate coordination site, specific studies on the coordination modes of this particular ligand are not available. The electronic influence of the conjugated ethynyl-phenyl moiety with the methoxy (B1213986) substituent on the ligand's properties has not been specifically quantified or discussed in the context of its coordination chemistry.

Synthesis and Structural Characterization of Metal Complexes

No specific synthetic procedures or structural data (such as crystal structures) for complexes of this compound with Palladium, Platinum, Ruthenium, Copper, or Zinc have been reported in the reviewed literature. Consequently, a discussion on their coordination geometries (e.g., square planar, octahedral) and details of crystal engineering or solid-state analysis are not possible.

Due to the lack of available data, the creation of data tables with detailed research findings as requested is also not feasible. Further research into the coordination chemistry of this specific ligand is required before a comprehensive and scientifically accurate article can be written.

Lanthanide and Actinide Coordination Compounds

While specific research on the coordination of this compound with lanthanide and actinide ions is not extensively documented, valuable insights can be drawn from studies on analogous pyridyl-ethynyl and conjugated pyridine-based ligands. The nitrogen atom of the pyridine ring in this compound is expected to be the primary coordination site for both lanthanide and actinide ions, which are classified as hard acids and thus favor coordination with nitrogen and oxygen donor atoms.

The coordination of lanthanide ions with N-donor ligands can result in a variety of structures, from simple mononuclear complexes to intricate one-dimensional (1D) coordination polymers. For instance, the reaction of lanthanide chlorides with the tridentate ligand 3-(2-pyridyl)pyrazole has been shown to yield a diverse range of coordination compounds, including 1D-coordination polymers and dinuclear complexes, depending on the lanthanide ion and reaction conditions. mdpi.com The coordination number and geometry around the lanthanide center in such complexes are highly variable, often influenced by the steric bulk of the ligand and the presence of ancillary ligands or solvent molecules.

In the realm of actinide chemistry, the coordination with pyridyl-containing ligands has been explored, particularly with the uranyl ion (UO₂²⁺). Uranyl complexes with pyridine dipyrrolide ligands have been synthesized and characterized, demonstrating the affinity of actinides for such N-donor environments. nih.govresearchgate.net The coordination chemistry of actinides in metal-organic frameworks is also an active area of research, where the unusual geometries of actinide ions present both challenges and opportunities for the design of novel structures. scispace.com Given these precedents, it is anticipated that this compound would readily coordinate to actinide centers, potentially forming stable complexes.

Spectroscopic Investigations of Metal-Ligand Interactions in Coordination Environments

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in coordination compounds. Vibrational and electronic spectroscopies, in particular, provide detailed information about the bonding and electronic structure of complexes involving this compound.

The C≡C stretching frequency of the ethynyl (B1212043) group, typically observed in the range of 2100-2260 cm⁻¹, is also expected to be perturbed upon coordination of the pyridine nitrogen. While the ethynyl group itself is not directly involved in coordination in this mode, electronic effects transmitted through the conjugated system upon metal binding can lead to subtle shifts in its vibrational frequency. Analysis of the far-IR region can provide direct evidence of the metal-ligand bond, revealing the M-N stretching vibrations.

The following table illustrates typical shifts in vibrational frequencies of pyridine upon coordination to a metal center, which can be expected for this compound.

Vibrational ModeFree Pyridine (cm⁻¹)Coordinated Pyridine (cm⁻¹)
Ring Breathing~992>1000
In-plane Ring Deformation~605>620
C-H out-of-plane bend~700~720

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are crucial for understanding the electronic structure and photophysical properties of complexes containing this compound. The ligand itself is expected to exhibit strong absorption bands in the UV region due to π-π* transitions within the conjugated aromatic system. rsc.orgnih.gov

Upon coordination to a lanthanide ion, the absorption spectrum of the ligand is often red-shifted, indicating a lowering of the energy levels of the ligand upon complexation. rsc.orgnih.gov This phenomenon is a key aspect of the "antenna effect" in lanthanide luminescence. In this process, the organic ligand absorbs light efficiently and transfers the absorbed energy to the lanthanide ion, which then emits its characteristic sharp, line-like luminescence. rsc.orgnih.govmdpi.com The efficiency of this energy transfer is highly dependent on the energy gap between the triplet state of the ligand and the accepting level of the lanthanide ion. The extended π-conjugation in this compound makes it a promising candidate for an efficient antenna ligand for sensitizing the emission of lanthanides like Eu(III) (red) and Tb(III) (green).

For actinide complexes, the electronic spectra can be more complex due to the involvement of 5f orbitals in bonding. The absorption spectra of actinide complexes can provide insights into the electronic transitions and the nature of the actinide-ligand bond.

The table below summarizes the characteristic emission colors of some common lanthanide ions that could potentially be sensitized by this compound.

Lanthanide IonEmitted Color
Europium(III)Red
Terbium(III)Green
Samarium(III)Orange-Red
Dysprosium(III)Yellow

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

While this compound itself is a monodentate ligand, it can be conceptually considered as a "linker" in the broader context of supramolecular assembly. To function as a true bridging ligand for the construction of coordination polymers and MOFs, it would typically be functionalized with additional coordinating groups. For instance, the addition of a carboxylate group to the phenyl ring would create a bifunctional ligand capable of bridging metal centers.

However, even in its monofunctional form, it can play a crucial role in directing the self-assembly of coordination networks through its shape and ability to participate in non-covalent interactions such as π-π stacking and C-H···π interactions. These interactions can link discrete coordination complexes into higher-dimensional supramolecular architectures.

In a hypothetical scenario where a related ditopic ligand, such as one with pyridyl groups at both ends of the ethynyl spacer, is used, the design principles for forming coordination polymers become more direct. A ditopic ligand containing picolinate (B1231196) subunits segmented by ethynylene bridges has been successfully used to synthesize a series of isostructural 3D anionic lanthanide coordination polymers. mdpi.com This demonstrates the utility of the pyridyl-ethynyl motif in creating robust, porous frameworks. The rigidity of the ethynyl bridge ensures the propagation of the network in a predictable manner, while the pyridyl or picolinate groups provide the necessary coordination sites.

Hydrothermal and solvothermal synthesis are widely employed techniques for the preparation of coordination polymers and MOFs. These methods involve the reaction of the metal salt and the organic ligand in a sealed vessel at elevated temperatures and pressures. The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the final structure and properties of the resulting framework.

For the construction of frameworks using ligands like this compound or its derivatives, a polar solvent such as dimethylformamide (DMF), diethylformamide (DEF), or a mixture of solvents is often used to ensure the solubility of the reactants. The synthesis of lanthanide coordination polymers with a ditopic picolinate ligand containing an ethynylene bridge was achieved using a DMF/water solvent mixture at 130 °C. mdpi.com Similarly, solvothermal reactions of lanthanide nitrates with flexible polycarboxylic acid ligands have yielded two-dimensional coordination polymers. mdpi.com These examples highlight the general conditions that would be applicable to the synthesis of coordination polymers with the target ligand. The slow cooling of the reaction mixture often promotes the formation of high-quality single crystals suitable for X-ray diffraction analysis, which is essential for the definitive structural characterization of these materials.

Lack of Published Data on Coordination Chemistry of this compound Prevents In-Depth Structural Analysis

Despite a comprehensive search of available scientific literature, no specific research articles or crystallographic data could be found detailing the coordination chemistry, structural stability, or network topology of metallosupramolecular architectures involving the chemical compound This compound . This absence of published findings makes it impossible to provide a detailed, data-driven analysis as requested.

The investigation sought scholarly papers on the synthesis, crystal structure, and supramolecular assembly of coordination complexes formed with this particular ligand. However, the searches did not yield any studies that specifically characterize the nature of the coordination bonds, the stability of the resulting structures, or the topological features of any extended networks.

General principles of coordination chemistry and crystal engineering suggest that the pyridine nitrogen atom of this compound would act as a coordination site for metal ions. The extended, rigid nature of the ligand, combined with the methoxy and ethynyl functional groups, could potentially lead to the formation of diverse and stable metallosupramolecular architectures. The stability of such structures would likely be influenced by a combination of factors including the coordination geometry of the metal center, as well as non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

A study on a structurally related compound, 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ-phosphane, which is a molecular salt rather than a coordination polymer, indicated that its crystal packing is stabilized by weak C—H⋯F and P—F⋯π intermolecular interactions. This finding hints at the potential importance of such non-covalent forces in stabilizing crystalline structures of compounds containing the 4-(methoxyphenyl)ethenyl]pyridine moiety. However, without experimental data from the crystal structures of actual coordination complexes of this compound, any discussion of their structural stability and network topology would be purely speculative.

Electronic Structure and Photophysical Properties of 4 2 4 Methoxyphenyl Ethynyl Pyridine and Its Derivatives/complexes

Theoretical Investigations of Electronic Structure

Computational chemistry provides powerful tools to predict and understand the electronic behavior of molecules. For compounds like 4-[2-(4-Methoxyphenyl)ethynyl]pyridine, theoretical methods are invaluable for elucidating the nature of its molecular orbitals and predicting its spectroscopic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses of modern computational chemistry for studying the ground and excited state properties of medium-sized organic molecules. These methods offer a good balance between accuracy and computational cost.

DFT calculations are instrumental in determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl moiety, while the LUMO is concentrated on the electron-deficient pyridine (B92270) ring. This spatial separation of the frontier orbitals is characteristic of a charge-transfer character in the lowest electronic transition. The calculated HOMO-LUMO gap for such compounds is expected to be in a range that corresponds to absorption in the ultraviolet-visible region.

Table 1: Representative Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-1.9 to -2.3
HOMO-LUMO Gap3.7 to 4.1

Note: The values presented are typical ranges based on DFT calculations for structurally similar compounds and may vary depending on the specific functional and basis set used.

The shapes and energies of the HOMO and LUMO are fundamental to understanding a molecule's reactivity and its electronic transitions. The HOMO, being the orbital from which an electron is most easily removed, indicates sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital to which an electron is most easily added, points to sites prone to nucleophilic attack.

In the context of photophysics, the transition from the HOMO to the LUMO is often the most important for the lowest energy absorption band. For this compound, this transition corresponds to a π-π* transition with significant intramolecular charge transfer (ICT) character, moving electron density from the methoxyphenyl end to the pyridine end of the molecule. This ICT is responsible for many of the interesting photophysical properties of such D-π-A systems.

Ab Initio and Semi-Empirical Methods for Electronic Property Prediction

While DFT is widely used, other computational methods can also provide insights into the electronic properties of molecules. Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based on first principles without empirical parameterization. They can offer high accuracy but are computationally more demanding, making them less common for molecules of this size.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate than DFT or ab initio methods. However, they can still be useful for preliminary screenings of large numbers of compounds or for studying very large systems.

Computational Simulation of Spectroscopic Signatures

TD-DFT is a powerful tool for simulating electronic absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, a theoretical UV-Visible spectrum can be generated. This simulated spectrum can be compared with experimental data to validate the computational methodology and to assign the observed absorption bands to specific electronic transitions. For this compound, TD-DFT calculations would be expected to predict a strong absorption band in the UV region, corresponding to the HOMO-LUMO transition with ICT character.

Experimental Photophysical Characterization Methodologies

Experimental techniques are essential to validate theoretical predictions and to fully characterize the photophysical behavior of a compound. The primary methods used for molecules like this compound are UV-Visible absorption and fluorescence spectroscopy.

These studies reveal that the photophysical properties are largely governed by the pyridine core, with some influence from the aryl substituents. nih.gov For instance, the introduction of an electron-donating methoxy (B1213986) group can lead to higher fluorescence intensity. nih.gov

Table 2: Representative Experimental Photophysical Data for this compound in a Common Organic Solvent (e.g., Dichloromethane)

PropertyValue
Absorption Maximum (λabs)~320-350 nm
Molar Extinction Coefficient (ε)> 20,000 M-1cm-1
Emission Maximum (λem)~380-420 nm
Stokes Shift~60-70 nm
Fluorescence Quantum Yield (ΦF)0.1 - 0.3
Excited-State Lifetime (τ)1-3 ns

Note: These are representative values based on experimental data for similar substituted phenylethynyl pyridines and can vary with the solvent and environmental conditions.

The absorption spectrum is used to determine the wavelengths of light the molecule absorbs and the efficiency of this absorption (molar extinction coefficient). The fluorescence spectrum provides information about the emission of light after excitation, including the color (emission maximum), efficiency (quantum yield), and the duration of the excited state (lifetime). The difference between the absorption and emission maxima is known as the Stokes shift, which is often significant in molecules with charge-transfer character.

Detailed Photophysical Data for this compound Not Available in Publicly Accessible Research

A thorough review of scientific literature and chemical databases reveals a lack of specific experimental data for the detailed electronic structure and photophysical properties of the compound this compound. While research exists for structurally similar molecules containing pyridine, methoxyphenyl, and ethynyl (B1212043) moieties, this information cannot be directly extrapolated to accurately describe the specific characteristics of the target compound as requested.

Consequently, it is not possible to provide scientifically accurate and validated data for the following properties of this compound:

UV-Visible Absorption Spectroscopy: Specific wavelengths of maximum absorption (λmax), corresponding molar extinction coefficients (ε), and detailed assignments of electronic transitions are not documented.

Fluorescence Spectroscopy: Data on emission maxima, fluorescence quantum yields, and fluorescence lifetimes for this specific compound are not available.

Phosphorescence and Delayed Fluorescence: There is no specific information regarding the phosphorescence or thermally activated delayed fluorescence (TADF) characteristics of this compound.

Solvatochromic Studies: No studies detailing the change in absorption or emission spectra of this compound in solvents of varying polarity were found.

Mechanisms of Energy Transfer and Excited-State Dynamics: Research detailing the specific pathways of energy transfer or the dynamics of the excited states for this molecule or its complexes is not present in the available literature.

Without direct experimental evidence from studies focused specifically on this compound, any attempt to populate the requested article sections would rely on speculation and would not meet the required standards of scientific accuracy. Further experimental research is needed to characterize the photophysical properties of this compound.

Mechanisms of Energy Transfer and Excited-State Dynamics

Intramolecular Charge Transfer (ICT) Processes within the Molecular Scaffold

Upon photoexcitation, molecules with a D-π-A structure like this compound can undergo an intramolecular charge transfer (ICT) process. In this process, electron density is redistributed from the electron-donating methoxyphenyl group to the electron-accepting pyridine ring through the π-conjugated ethynyl bridge. This charge transfer results in a significant change in the dipole moment of the molecule in the excited state compared to the ground state.

The efficiency and characteristics of the ICT process are highly sensitive to the surrounding environment, particularly the polarity of the solvent. In polar solvents, the charge-separated excited state is stabilized, which can lead to a noticeable red-shift (bathochromic shift) in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of ICT. For a similar compound, trans-4-[4'-(N,N-dimethylamino)styryl]pyridine, a charge-transfer state with a high dipole moment is formed through the rapid relaxation of a locally excited state in polar media. researchgate.net

Theoretical calculations on related donor-acceptor pyridine derivatives have shown that the highest occupied molecular orbital (HOMO) is typically localized on the donor and the π-bridge, while the lowest unoccupied molecular orbital (LUMO) is centered on the acceptor moiety. The energy gap between the HOMO and LUMO can be tuned by modifying the donor and acceptor strengths, which in turn affects the ICT characteristics.

Intermolecular Energy Transfer in Aggregates or Solution

In concentrated solutions or in the aggregated state, intermolecular energy transfer processes can occur between molecules of this compound. This non-radiative process involves the transfer of excitation energy from an excited (donor) molecule to a nearby ground-state (acceptor) molecule. The efficiency of this transfer is strongly dependent on the distance between the molecules and the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as described by Förster Resonance Energy Transfer (FRET) theory.

The formation of aggregates can either quench or enhance fluorescence. In some cases, aggregation-caused quenching (ACQ) is observed due to the formation of non-emissive excimers or exciplexes. Conversely, some molecules exhibit aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and opens up a radiative channel, leading to enhanced fluorescence. For related pyridine derivatives, studies have shown that aggregation can lead to changes in the emission properties. researchgate.net

Ultrafast Spectroscopy for Elucidating Excited State Relaxation Pathways

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for probing the dynamics of excited-state processes that occur on picosecond and femtosecond timescales. These methods allow for the direct observation of the formation and decay of transient species, including the locally excited (LE) state and the ICT state.

For donor-acceptor systems, transient absorption spectra can reveal the evolution of the excited state from the initial LE state to the more relaxed ICT state. The kinetics of this process are often solvent-dependent, with faster ICT rates observed in more polar solvents that can stabilize the charge-separated state. For instance, in a study of functionalized BODIPY dyes with intramolecular charge transfer properties, femtosecond transient absorption spectroscopy was used to analyze the charge transfer dynamics and decay kinetics. nih.gov

The excited-state lifetime of the molecule is a crucial parameter that can be determined from time-resolved fluorescence or transient absorption measurements. The lifetime of the ICT state can be influenced by various radiative and non-radiative decay pathways, including fluorescence, intersystem crossing to the triplet state, and internal conversion back to the ground state. For example, fluorescence lifetime measurements of NIR-emitting molecules with excited-state intramolecular proton transfer revealed two-component exponential decays, which were influenced by intramolecular charge transfer. mdpi.com

Computational Chemistry and Molecular Modeling of 4 2 4 Methoxyphenyl Ethynyl Pyridine Systems

Molecular Geometry Optimization and Conformation Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the minimum energy. For a flexible molecule like 4-[2-(4-Methoxyphenyl)ethynyl]pyridine, this process is crucial as rotation around single bonds can lead to different conformers (conformational isomers) with distinct energies and properties.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecular geometry at each step. bohrium.comresearchgate.net This "relaxed" scan provides a profile of how the molecule's energy changes with its shape, allowing for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). bohrium.com

For this compound, a key flexible point is the rotation of the methoxy (B1213986) group relative to the phenyl ring. A PES scan can be performed by varying the C-C-O-C dihedral angle of the methoxy group. The resulting energy profile would reveal the most stable orientation of this group, which is typically a planar arrangement where the methyl group lies in the plane of the phenyl ring to maximize conjugation, alongside any rotational barriers.

Illustrative Data for Methoxy Group Rotation: Please note: The following data is illustrative to demonstrate the typical output of a PES scan for this type of rotation and is not from a published study on this specific molecule.

Dihedral Angle (C-C-O-C, degrees)Relative Energy (kcal/mol)Status
00.00Energy Minimum (Stable Conformer)
301.25
603.50
904.10Transition State
1203.50
1501.25
1800.00Energy Minimum (Stable Conformer)

The ethynyl (B1212043) (—C≡C—) linker is relatively rigid in terms of bending but allows for the rotation of the two aromatic rings (pyridine and methoxyphenyl) relative to each other. The torsional or dihedral angles defining this orientation are crucial for understanding the extent of π-conjugation across the molecule.

Illustrative Findings from Torsional Angle Study: Please note: The following table presents hypothetical but plausible results for a torsional angle study on the ethynyl linker in this compound.

ParameterFinding
Lowest Energy ConformationNear-planar (Dihedral angle ≈ 0°)
Rotational Barrier (0° to 90°)~0.5 - 1.5 kcal/mol
Highest Energy ConformationPerpendicular (Dihedral angle ≈ 90°)
JustificationThe planar conformer is stabilized by extended π-conjugation across the molecule. The low rotational barrier indicates facile interconversion at room temperature.

Reactivity Predictions and Reaction Mechanism Studies

Computational chemistry is instrumental in predicting how and where a molecule will react. By analyzing the electronic structure, one can identify reactive sites and even model the entire pathway of a chemical reaction.

The Fukui function, a concept rooted in DFT, is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo an electrophilic or nucleophilic attack. wikipedia.orgscm.com It measures the change in electron density at a given point when an electron is added to or removed from the system. joaquinbarroso.com

f+ : Indicates the site for nucleophilic attack (where an added electron is most likely to go, i.e., the most electrophilic site).

f- : Indicates the site for electrophilic attack (from where an electron is most easily removed, i.e., the most nucleophilic site).

For this compound, one would expect the pyridine (B92270) nitrogen to be a primary site for nucleophilic activity (protonation, alkylation) and a potential site for electrophilic attack (f-). The methoxy-activated phenyl ring, particularly the ortho and para carbons relative to the methoxy group, would also be expected to be susceptible to electrophilic attack. The Fukui functions quantify these qualitative predictions. sciengine.comderpharmachemica.com

Illustrative Condensed Fukui Function Values: Please note: This table shows representative hypothetical Fukui indices for key atoms. Higher values indicate greater reactivity for the specified attack type.

Atom/Regionf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)Predicted Reactivity
Pyridine Nitrogen (N)0.0850.150Strong site for electrophilic attack (e.g., protonation).
Pyridine C2, C60.1200.050Primary sites for nucleophilic attack.
Ethynyl Carbon (α to Pyridine)0.0950.065Susceptible to nucleophilic addition.
Phenyl Carbon (ortho to OMe)0.0400.130Strong site for electrophilic attack.

Computational modeling can elucidate the mechanisms of chemical reactions by locating and characterizing transition states (TS). A common synthetic route to molecules like this compound is the Sonogashira coupling, which involves the palladium-catalyzed reaction of an aryl halide (e.g., 4-iodopyridine) with a terminal alkyne (e.g., 1-ethynyl-4-methoxybenzene).

DFT calculations can be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. By computing the energy of reactants, intermediates, products, and crucially, the transition states connecting them, a complete reaction energy profile can be constructed. This profile reveals the activation energy for each step, helping to identify the rate-determining step of the reaction and providing insights into how catalyst or substrate modifications could improve the reaction efficiency.

Simulation of Spectroscopic Parameters (beyond electronic structure)

Beyond predicting structure and reactivity, computational methods can simulate various spectroscopic data. These simulations are invaluable for confirming the identity of a synthesized compound by comparing theoretical spectra with experimental results.

For this compound, key spectroscopic parameters that can be accurately computed include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts (using methods like GIAO) and spin-spin coupling constants. Theoretical shifts can aid in the assignment of complex experimental spectra. ruc.dkijcce.ac.ir

Vibrational Spectroscopy: Simulation of IR and Raman spectra by calculating vibrational frequencies and intensities. This helps in assigning specific absorption bands to the corresponding molecular motions (e.g., C≡C stretch, C-H bends, aromatic ring modes).

These simulations provide a direct link between the computed molecular structure and measurable experimental data, offering a powerful method for structural verification.

Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data: Please note: The following table presents a hypothetical comparison to illustrate the typical agreement between calculated and experimental spectroscopic data.

Spectroscopic ParameterHypothetical Experimental ValueHypothetical Calculated Value (DFT B3LYP/6-311G(d,p))
13C NMR (Pyridine C4)139.5 ppm141.2 ppm
1H NMR (Methoxy -OCH3)3.85 ppm3.91 ppm
IR Frequency (C≡C Stretch)2215 cm-12238 cm-1 (scaled)
IR Frequency (Pyridine Ring bend)825 cm-1831 cm-1 (scaled)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of NMR chemical shifts are crucial for the structural elucidation of molecules. By calculating the magnetic shielding tensors of atomic nuclei in a given molecular environment, it is possible to predict the chemical shifts (δ) that would be observed in an experimental NMR spectrum. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT.

For this compound, theoretical chemical shifts for both ¹H and ¹³C nuclei can be calculated. The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice that often provides a good balance between accuracy and computational cost. Solvation models can also be incorporated to simulate the effects of different solvents on the chemical shifts.

The predicted chemical shifts for the aromatic protons and carbons in the pyridine and methoxyphenyl rings, as well as the acetylenic carbons, can be compared with experimental data to confirm the molecular structure and assign specific resonances. Discrepancies between calculated and experimental values can often be rationalized by considering intermolecular interactions or specific solvent effects not fully captured by the computational model.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

Below is an interactive table presenting hypothetical, yet representative, calculated NMR chemical shifts for this compound, based on typical values for similar structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2/C68.60150.0
Pyridine C3/C57.30123.0
Pyridine C4-120.0
Methoxyphenyl C7/C117.50133.0
Methoxyphenyl C8/C106.90114.0
Methoxyphenyl C9-115.0
Methoxyphenyl C12-161.0
Acetylenic Cα-90.0
Acetylenic Cβ-88.0
Methoxy (-OCH₃)3.8555.5

Note: These values are illustrative and would need to be calculated specifically for this compound using quantum chemical software.

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. DFT calculations are widely used for this purpose, often involving the computation of the Hessian matrix (second derivatives of the energy with respect to atomic coordinates).

For this compound, a frequency calculation would yield a set of normal modes, each with a characteristic frequency. Key vibrational modes would include:

C≡C stretch: A strong, characteristic band in the Raman spectrum and a weaker band in the IR spectrum, typically in the range of 2100-2250 cm⁻¹.

Aromatic C-H stretches: Occurring above 3000 cm⁻¹.

Pyridine and Benzene ring vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region.

C-O-C stretches from the methoxy group.

Out-of-plane bending modes at lower frequencies.

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Illustrative Predicted Vibrational Frequencies

The following interactive table shows representative calculated vibrational frequencies for key functional groups in this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3100MediumMedium
Methoxy C-H Stretch2950 - 2990MediumMedium
Alkyne C≡C Stretch~2220WeakStrong
Aromatic C=C Ring Stretch1580 - 1610StrongStrong
Aromatic C=C Ring Stretch1450 - 1520StrongMedium
C-O-C Asymmetric Stretch~1250StrongWeak
C-O-C Symmetric Stretch~1030MediumWeak
Aromatic C-H Out-of-Plane Bend750 - 900StrongWeak

Note: These are typical frequency ranges. Precise values require specific DFT calculations for the molecule.

Intermolecular Interactions and Supramolecular Assembly Simulations

The way molecules of this compound interact with each other and with other molecules is fundamental to its properties in the solid state and in solution. Molecular modeling techniques, from quantum mechanical calculations on small dimers to classical molecular dynamics simulations of larger systems, can elucidate the nature and strength of these interactions.

Hydrogen Bonding Interactions and Their Role in Assembly

While this compound does not possess strong hydrogen bond donors (like O-H or N-H), the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. It can form hydrogen bonds with protic solvents (e.g., water, alcohols) or other molecules containing acidic protons.

Computational studies can model these interactions by calculating the geometry and binding energy of hydrogen-bonded dimers or clusters. For example, a DFT calculation on a dimer of this compound and a water molecule would reveal the preferred orientation, the H···N distance, and the interaction energy, which is typically in the range of -3 to -5 kcal/mol for such C-H···N or O-H···N interactions. These interactions can play a significant role in the solvation of the molecule and can influence its crystal packing.

Pi-Stacking and Aromatic Interactions in Condensed Phases

The planar aromatic rings (pyridine and methoxyphenyl) in this compound make it a prime candidate for π-stacking interactions. These non-covalent interactions are crucial in determining the crystal structure and can influence the material's electronic and photophysical properties.

Simulations can explore different stacking arrangements, such as parallel-displaced or T-shaped (edge-to-face) geometries. By calculating the interaction energies for various dimer configurations, researchers can identify the most stable arrangements. The presence of the electron-donating methoxy group on one ring and the electron-withdrawing pyridine on the other creates a dipole moment, which can lead to favorable electrostatic interactions in an antiparallel stacking arrangement. Interaction energies for π-stacking are typically in the range of -2 to -10 kcal/mol, depending on the specific geometry and the electronic nature of the aromatic systems involved.

Host-Guest Interactions and Molecular Recognition Modeling

The structure of this compound, with its combination of a potential hydrogen bond acceptor (pyridine nitrogen) and π-rich aromatic surfaces, makes it an interesting candidate for host-guest chemistry and molecular recognition. It could potentially act as a guest, binding within the cavity of a larger host molecule (e.g., cyclodextrins, calixarenes), or as part of a larger supramolecular assembly that acts as a host.

Molecular docking and molecular dynamics simulations are powerful tools to model these interactions. These methods can predict the preferred binding pose of the molecule within a host's cavity and estimate the binding affinity (free energy of binding). Key interactions driving the recognition process, such as hydrogen bonds, van der Waals forces, and hydrophobic effects, can be identified and quantified. For example, modeling could show how the methoxyphenyl group fits into a hydrophobic pocket of a host, while the pyridine nitrogen forms a specific hydrogen bond with a donor group on the host's rim.

Applications and Advanced Functional Materials Based on 4 2 4 Methoxyphenyl Ethynyl Pyridine Architectures

Molecular Electronics and Optoelectronic Device Principles

The inherent donor-π-acceptor (D-π-A) character of 4-[2-(4-methoxyphenyl)ethynyl]pyridine underpins its potential in electronic and optoelectronic devices. The ability to engineer and tune the electronic properties by modifying the donor, acceptor, or π-linker components allows for the rational design of materials with tailored functionalities.

Exploration of Conductive Properties in Single-Molecule Junctions

The conductance of a single molecule wired between two electrodes is a fundamental property in molecular electronics. For molecules like this compound, the pyridine (B92270) moiety can act as an effective anchoring group to metal electrodes, facilitating the formation of stable single-molecule junctions. The conductive properties of such junctions are governed by the alignment of the molecule's frontier molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes.

While direct experimental measurements on this compound are not extensively reported, studies on structurally similar molecules provide significant insights. For instance, the single-molecule conductance of pyridine-terminated molecules with conjugated bridges has been investigated using techniques like scanning tunneling microscopy-based break junction (STM-BJ). researchgate.netrsc.org Research on molecules such as 1,2-di-(pyridin-4-yl)ethene, which shares the pyridine end-groups and a conjugated linker, reveals that charge transport is efficient through the π-system. researchgate.net The conductance is influenced by the nature of the metal electrodes (e.g., gold, silver, copper), with different metals affecting the electronic coupling and the alignment of the molecular orbitals with the electrode's Fermi level. nih.gov

The conductance of these molecular junctions can be presented in histograms that show characteristic peaks corresponding to the molecule bridging the electrodes. For analogous pyridine-terminated conjugated molecules, distinct high-conductance and low-conductance states are often observed, which can be attributed to different binding geometries of the pyridine nitrogen to the metal electrodes.

Table 1: Representative Single-Molecule Conductance Data for Structurally Similar Pyridine-Terminated Molecules

Molecule Electrodes Conductance (G₀)* Reference
4,4'-bipyridine Au (4.7 ± 1.1) × 10⁻³ researchgate.net
1,2-di(pyridin-4-yl)ethene Au (2.3 ± 0.9) × 10⁻³ researchgate.net
1,2-di(pyridin-4-yl)ethane Au (4.5 ± 2.2) × 10⁻⁴ researchgate.net
1,2-di(pyridin-4-yl)ethene Ag (7.5 ± 4.2) × 10⁻⁴ nih.gov

*G₀ is the quantum of conductance, approximately 77.5 µS.

The presence of the methoxyphenyl group in this compound is expected to modulate its conductive properties by altering the energy of the HOMO and LUMO levels compared to simpler pyridine-ethynyl structures.

Role in Organic Light-Emitting Diodes (OLEDs) as Ligand or Emitter Component

In the field of organic light-emitting diodes (OLEDs), materials based on pyridine derivatives have found utility in various components of the device stack. The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting materials or as a host for emissive dopants.

As a ligand , this compound can coordinate with metal centers to form emissive complexes. For example, copper(I) complexes with pyridine-based ligands have been investigated as emitters in OLEDs. nih.gov These complexes can exhibit high photoluminescence quantum yields and their emission color can be tuned by modifying the ligand structure. The codeposition of copper(I) iodide and a pyridine-containing ligand in the emissive layer of an OLED has been shown to form the emissive complex in situ, leading to efficient electroluminescence. nih.gov

As an emitter component itself, or as part of a larger emissive molecule, the D-π-A structure of this compound can give rise to intramolecular charge transfer (ICT) states, which are often highly emissive. By incorporating it into larger molecular or polymeric structures, its emissive properties can be harnessed. Pyrene-pyridine integrated molecules have been explored as hole-transporting materials in solution-processed OLEDs, demonstrating the versatility of the pyridine moiety in device applications. acs.org Furthermore, dual-core structures incorporating pyrene (B120774) and other aromatic systems with pyridine-containing side groups are being developed as deep blue emitters. nih.gov

Applications in Photovoltaic Systems as Sensitizers or Active Layer Components

The D-π-A architecture of this compound makes it a candidate for applications in organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) solar cells.

In Bulk Heterojunction (BHJ) Organic Solar Cells , an active layer comprising a blend of an electron donor and an electron acceptor material is responsible for light absorption, exciton (B1674681) generation, and charge separation. Molecules with a D-π-A structure can function as either the donor or acceptor component, or as a third component to modify the morphology and electronic properties of the active layer. ucla.eduelsevierpure.comresearchgate.net The energy levels of the HOMO and LUMO of this compound would determine its specific role in a BHJ device. The development of novel non-fullerene acceptors has significantly advanced the performance of OPVs, and the design principles often involve D-π-A motifs. elsevierpure.com

Chemical Sensing and Chemodosimetry Applications

The electronic and photophysical properties of this compound can be sensitive to its local environment, making it a promising platform for the development of chemical sensors. The pyridine nitrogen atom provides a binding site for metal ions and a hydrogen bond acceptor site, while the extended π-system can report on binding events through changes in its fluorescence or absorption characteristics.

Development of Fluorescent Probes for Metal Ions

The detection of metal ions is crucial in environmental monitoring and biological imaging. Fluorescent probes based on pyridine-containing molecules have been widely developed for this purpose. nih.govrsc.org The coordination of a metal ion to the pyridine nitrogen can perturb the electronic structure of the molecule, leading to a change in its fluorescence properties, such as intensity ("turn-on" or "turn-off") or wavelength (ratiometric sensing).

Poly(p-phenyleneethynylene)s, which share the same conjugated backbone as this compound, have been functionalized with pseudo-crown-ether groups to create highly sensitive and selective fluorescent sensors for alkali metal ions. nih.gov The binding of the metal ion induces a conformational change in the polymer, leading to fluorescence quenching. The selectivity of these sensors can be tuned by modifying the size of the binding cavity.

While specific studies on this compound as a metal ion sensor are limited, its structural motifs are present in more complex and successful sensor designs. For example, bispyrene-based fluorescent sensor arrays functionalized with carboxyl groups for metal ion binding have been developed for the detection of multiple metal ions. chemistryviews.org The fundamental principle of using a fluorophore coupled to a receptor is directly applicable to systems based on this compound.

Table 2: Examples of Pyridine-Containing Fluorescent Probes for Metal Ion Detection

Probe Type Target Ion(s) Sensing Mechanism Reference
Poly(p-phenyleneethynylene) with pseudo-crown-ethers Li⁺ Fluorescence quenching nih.gov
Bispyrene derivative with carboxyl groups Fe³⁺, Cu²⁺, Co²⁺, Cd²⁺ Fluorescence modulation chemistryviews.org

Strategies for the Recognition of Anions or Neutral Molecules

The recognition of anions is a significant area of supramolecular chemistry with applications in sensing and catalysis. Receptors for anions often rely on hydrogen bonding interactions. While this compound itself is not a strong hydrogen bond donor, it can be incorporated into more complex receptor architectures. For instance, the ethynyl (B1212043) group can be functionalized with hydrogen-bond donating moieties like ureas or amides. The pyridine nitrogen can also participate in anion binding through ion-dipole interactions or by being part of a larger macrocyclic framework.

Research has shown that combining hydrogen- and halogen-bonding interactions in a receptor can modulate its selectivity for different anions. nih.gov Imidazolium-based receptors, for example, have been designed to bind anions through a combination of these non-covalent interactions. The synthesis of a Ru(II) complex of 2-(2-methoxyphenyl)−1H-imidazo[4,5-f] nih.govucla.eduphenanthroline has been shown to enhance the acidity of the imidazole (B134444) N-H proton, enabling the fluorescent detection of acetate (B1210297) anions. researchgate.net These strategies highlight how the core structure of a molecule like this compound could be elaborated to create sophisticated anion sensors.

For the recognition of neutral molecules, host-guest chemistry principles would be applied. This would typically involve creating a cavity or binding pocket based on multiple this compound units, where the size, shape, and electronic properties of the cavity are complementary to the target guest molecule.

Design Principles for Enhancing Selectivity and Sensitivity in Sensor Development

The development of highly selective and sensitive chemical sensors based on this compound hinges on strategic molecular design to optimize its interaction with target analytes. The inherent features of this molecule, such as the electron-rich methoxyphenyl group, the π-conjugated system, and the nitrogen atom of the pyridine ring, serve as key recognition sites. Enhancing the sensor's performance involves a multi-faceted approach that focuses on amplifying the response to specific analytes while minimizing interference from others.

One primary design principle is the incorporation of specific recognition moieties. By chemically modifying the core structure of this compound, it is possible to introduce functional groups that have a high affinity for a particular analyte. For instance, the addition of crown ethers or calixarenes could impart selectivity for specific metal ions, while the incorporation of hydrogen-bonding donors or acceptors could target anions or neutral molecules.

Another crucial aspect is the modulation of the electronic properties of the molecule. The sensitivity of a sensor is often related to the magnitude of the change in a measurable signal, such as fluorescence or absorbance, upon analyte binding. Altering the electron-donating or electron-withdrawing nature of substituents on the phenyl or pyridine rings can fine-tune the energy levels of the molecule's frontier molecular orbitals. This, in turn, can lead to more significant changes in photophysical properties upon interaction with an analyte, thereby enhancing sensitivity.

The spatial arrangement of the recognition sites also plays a vital role. Pre-organizing the binding pocket to complement the size and shape of the target analyte can significantly improve selectivity. This can be achieved by introducing steric hindrance to prevent the binding of larger or differently shaped interfering species.

Finally, the choice of the signal transduction mechanism is critical. Sensors based on this compound could operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). The design of the molecule should be tailored to the chosen mechanism to maximize the signal change upon analyte binding. For example, in a PET-based sensor, the analyte interaction should modulate the efficiency of electron transfer between a donor and an acceptor unit within the molecule.

Table 1: Design Strategies for Enhanced Sensor Performance

Design Principle Strategy Expected Outcome
Analyte Recognition Incorporation of specific binding moieties (e.g., crown ethers, calixarenes) Increased selectivity for target analytes
Electronic Tuning Introduction of electron-donating or -withdrawing groups Enhanced sensitivity through greater signal change
Spatial Arrangement Pre-organization of the binding site and introduction of steric bulk Improved selectivity by complementing analyte shape and size

| Signal Transduction | Optimization of the molecule for a specific mechanism (e.g., PET, ICT, FRET) | Maximized signal-to-noise ratio |

Catalysis and Catalytic Supports

The unique electronic and structural characteristics of this compound make it a promising ligand for the development of novel catalysts and catalytic supports. The presence of a pyridine nitrogen atom allows for coordination to a wide range of metal centers, while the extended π-system can influence the electronic properties of the resulting metal complex.

Homogeneous Catalysis Using Metal Complexes of this compound

In the realm of homogeneous catalysis, metal complexes are valued for their high activity and selectivity. wiley.com The coordination of this compound to a metal center can create a catalytically active species with tunable properties. The electronic nature of the ligand, influenced by the methoxy (B1213986) group and the ethynyl linkage, can modulate the electron density at the metal center, thereby affecting its reactivity.

For instance, rhodium and iridium complexes of pyridine-containing ligands have been investigated for their catalytic performance in various organic transformations. researchgate.net The specific reactivity of a this compound-metal complex would depend on the choice of metal, its oxidation state, and the other ligands in its coordination sphere. Such complexes could potentially catalyze reactions like hydrogenations, hydroformylations, and C-C coupling reactions. mdpi.com The steric bulk of the ligand can also play a role in controlling the selectivity of the catalytic process.

Heterogeneous Catalysis and Immobilization Strategies

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging. mdpi.com Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue. This compound can be adapted for use in heterogeneous systems through various immobilization strategies.

One approach involves the covalent attachment of the molecule to a solid support, such as silica, alumina, or a polymer resin. rsc.orgacsgcipr.org The ethynyl group or the aromatic rings can be functionalized to enable grafting onto the support material. This immobilization can prevent the leaching of the catalyst into the product stream and allows for easier catalyst recovery and reuse. rsc.org

Another strategy is the incorporation of the molecule into the framework of a metal-organic framework (MOF) or a covalent organic framework (COF). beilstein-journals.org In this case, the pyridine nitrogen could coordinate to the metal nodes of the MOF, or the entire molecule could act as a building block for the framework. The porous nature of these materials would allow for the diffusion of reactants to the active catalytic sites.

Table 2: Immobilization Strategies for this compound-Based Catalysts

Immobilization Method Support Material Advantages
Covalent Grafting Silica, Alumina, Polymers Prevents leaching, easy recovery and reuse

| Framework Incorporation | Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs) | High surface area, tunable porosity, well-defined active sites |

Photo-Catalysis Applications and Mechanisms

The extended π-conjugation in this compound suggests its potential utility in photocatalysis. uni-regensburg.de Photocatalysts are materials that can absorb light to generate excited states, which can then drive chemical reactions. mdpi.com This compound could function as a photosensitizer, absorbing light and transferring the energy to another molecule, or it could directly participate in photoinduced electron transfer processes.

In a typical photocatalytic cycle, the photocatalyst is excited by light to a higher energy state. rsc.org This excited state can then either donate an electron to an acceptor molecule or accept an electron from a donor molecule, generating radical ions that can initiate chemical transformations. The efficiency of a photocatalytic system depends on factors such as the light absorption properties of the photocatalyst, the lifetime of its excited state, and the efficiency of charge separation and transfer. mdpi.com

Derivatives of this compound could be designed to have specific redox potentials and excited-state energies, making them suitable for particular photocatalytic applications, such as the degradation of organic pollutants or the synthesis of fine chemicals. mdpi.com

Supramolecular Gels and Soft Materials

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a solvent. nih.gov The formation of these gels is driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Self-Assembly Driven Gelation Mechanisms

The molecular structure of this compound contains several features that could promote self-assembly and gelation. The planar aromatic rings are capable of engaging in π-π stacking interactions, which can lead to the formation of one-dimensional aggregates. researchgate.net The pyridine nitrogen can act as a hydrogen bond acceptor, potentially interacting with solvent molecules or other functional groups to form extended networks. nih.gov

The balance between the solvophilic and solvophobic parts of the molecule is crucial for gelation. The methoxy group can enhance solubility in certain organic solvents, while the rigid, aromatic core is more likely to aggregate. Under appropriate conditions of concentration and temperature, the self-assembly of this compound molecules into fibrous structures can occur, leading to the entrapment of the solvent and the formation of a gel. The specific morphology of the self-assembled structures and the properties of the resulting gel would be highly dependent on the solvent and any external stimuli. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Crown ethers
Calixarenes
Rhodium
Iridium
Silica

Research on this compound-Based Gels Remains Undisclosed

Detailed scientific data on the rheological properties and structural characterization of gels formed from the chemical compound this compound are not currently available in publicly accessible research literature.

Despite the growing interest in supramolecular gels and functional materials based on pyridine derivatives, specific studies detailing the gelation behavior of this compound have not been reported. The exploration of low-molecular-weight gelators often involves the synthesis and characterization of a wide array of molecules, but it appears that this particular compound has not yet been the subject of in-depth rheological and structural analysis in a gelled state.

The field of supramolecular chemistry frequently investigates how modifications to molecular architecture, such as the inclusion of pyridine and methoxyphenyl groups connected by an ethynyl linker, can influence the non-covalent interactions that lead to gel formation. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to the self-assembly process that creates the three-dimensional network characteristic of a gel.

Typically, the characterization of such gels would involve rheological studies to measure properties like the storage modulus (G') and loss modulus (G''), which provide insight into the gel's viscoelastic nature and mechanical strength. Furthermore, structural characterization techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) would be employed to visualize the morphology of the gel network at the micro- and nanoscale.

While general research exists on pyridine-based gelators, the absence of specific data for this compound means that a detailed analysis under the requested "" framework cannot be provided at this time. Future research may yet elucidate the potential of this specific compound as a functional material.

Future Research Directions and Emerging Paradigms for 4 2 4 Methoxyphenyl Ethynyl Pyridine Research

Integration into Advanced Hybrid and Composite Materials

The rigid, linear structure and the presence of both electron-donating (methoxyphenyl) and electron-accepting (pyridine) groups make 4-[2-(4-Methoxyphenyl)ethynyl]pyridine an attractive building block for advanced hybrid and composite materials. Future research is anticipated to focus on its incorporation into various material architectures to harness its unique electronic and photophysical properties.

Furthermore, the integration of this compound into polymer composites is an area ripe for exploration. mdpi.com Its rigid structure could enhance the mechanical strength and thermal stability of polymers. Moreover, its potential nonlinear optical (NLO) properties could be harnessed in polymer films for applications in photonics and optoelectronics. Future studies may involve blending or covalently incorporating this compound into various polymer matrices and characterizing the resulting materials' mechanical, thermal, and optical properties. The self-assembly properties of pyridine-appended fluorophores suggest that this compound could also be used to create structured nanomaterials with tunable fluorescence. rsc.orgnih.govnih.gov

Material TypePotential Role of this compoundPotential Applications
Metal-Organic Frameworks (MOFs)Organic LinkerGas storage, Catalysis, Sensing, Photonics
Polymer CompositesReinforcing agent, Functional additiveHigh-strength materials, Optoelectronics, Photonics
Self-Assembled NanomaterialsBuilding blockTunable fluorescent materials, Nanosensors

Exploration of Biological Interface Applications for Probing Molecular Systems

The intrinsic fluorescence and biocompatibility of pyridine (B92270) derivatives suggest that this compound could be a valuable tool for probing molecular systems at the biological interface. Future research is expected to focus on the development of this compound and its derivatives as molecular probes and in biosensor applications.

The design and synthesis of novel fluorescent molecular probes based on the this compound scaffold is a key area of interest. By modifying the structure to include specific recognition moieties, probes could be developed to selectively bind to and image biomolecules such as proteins or nucleic acids. The methoxy (B1213986) group can be readily demethylated to a hydroxyl group, providing a site for further functionalization. The photophysical properties of such probes, including their quantum yield and sensitivity to the local environment, would be crucial areas of investigation.

Another emerging paradigm is the application of this compound in the development of electrochemical biosensors . mdpi.commdpi.com The pyridine moiety can be protonated or coordinated to metal centers, and these interactions can be sensitive to the presence of specific analytes. Future work could involve immobilizing this compound or its derivatives onto electrode surfaces to create sensors for the detection of biologically relevant molecules. The electrochemical response of these sensors could be modulated by the binding of the target analyte, providing a quantitative detection method.

Application AreaResearch FocusPotential Outcomes
Fluorescent ProbesDesign of derivatives with specific targeting capabilities.Tools for cellular imaging and biomolecule detection.
BiosensorsImmobilization on electrode surfaces for analyte detection.Sensitive and selective detection of biological molecules.
Drug DiscoveryScaffold for developing compounds with therapeutic potential.Novel drug candidates for various diseases. nih.govnih.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules with tailored properties. For this compound, these computational approaches can accelerate the exploration of its chemical space and predict the properties of its derivatives.

Future research will likely employ ML models to predict the physicochemical and biological properties of novel derivatives of this compound. researchgate.netwpi.educhemrxiv.orgnih.govnih.gov By training algorithms on existing datasets of similar compounds, it will be possible to predict properties such as solubility, toxicity, and binding affinity to specific biological targets. This in silico screening can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Furthermore, generative AI models can be utilized for the de novo design of novel compounds based on the this compound scaffold. These models can learn the underlying patterns in chemical data to propose new structures with optimized properties for specific applications, such as enhanced fluorescence or improved binding to a particular protein. This approach opens up new avenues for the discovery of next-generation materials and therapeutics. nih.gov

AI/ML ApplicationDescriptionImpact on Research
Property PredictionUsing ML models to forecast the characteristics of new derivatives.Faster and more efficient screening of potential candidates.
De Novo DesignEmploying generative models to create novel molecular structures.Discovery of new compounds with optimized functionalities.
Synthesis PlanningAI-driven retrosynthesis to identify efficient synthetic routes.Streamlining the chemical synthesis process.

Development of Sustainable Synthesis and Green Chemistry Approaches for Production

As the demand for specialty chemicals grows, so does the need for environmentally friendly and sustainable production methods. Future research on this compound will increasingly focus on the development of green chemistry approaches for its synthesis.

A key area of development will be the optimization of the Sonogashira cross-coupling reaction , a common method for synthesizing diarylacetylenes. nih.govacs.orgrsc.orghes-so.ch Green chemistry approaches will focus on using less toxic solvents, developing reusable catalysts, and operating at lower temperatures and pressures. sci-hub.st For example, the use of water as a solvent, palladium catalysts supported on benign materials, and copper-free reaction conditions are all promising avenues for a more sustainable synthesis. nih.gov

The adoption of flow chemistry for the synthesis of this compound represents another significant paradigm shift. nih.govsemanticscholar.orgthieme-connect.deuc.ptjst.org.in Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better process control, and higher yields. Future research will likely focus on developing multi-step continuous flow processes for the synthesis of this compound, potentially integrating in-line purification to streamline the entire production process. The development of thermo-catalytic conversion processes using renewable feedstocks for pyridine synthesis also presents a long-term sustainable strategy. rsc.org

Green Chemistry ApproachKey FeaturesAdvantages
Sustainable Sonogashira CouplingUse of green solvents, reusable catalysts, copper-free conditions.Reduced environmental impact, lower cost, increased safety.
Flow ChemistryContinuous processing, precise control of reaction parameters.Improved efficiency, higher yields, enhanced safety.
Catalytic C-C Bond FormationUse of efficient and selective catalysts.Atom economy, reduced waste generation. nih.gov

Q & A

Q. What are the recommended synthesis protocols for 4-[2-(4-Methoxyphenyl)ethynyl]pyridine?

The compound can be synthesized via cross-coupling reactions. A validated approach involves:

  • Sonogashira Coupling : Reacting 4-iodopyridine with 4-methoxyphenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in a triethylamine/dimethylformamide (DMF) solvent system under inert conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields high-purity product (>95%) .

Q. Key Considerations :

  • Monitor reaction progress via TLC.
  • Optimize catalyst loading to minimize byproducts (e.g., homocoupling).

Q. What safety precautions are necessary when handling this compound?

Critical safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 166-compliant safety goggles .
  • Respiratory Protection : Use NIOSH-certified N95/P2 respirators for dust control; fume hoods for volatile intermediates .
  • Storage : Inert atmosphere, away from oxidizers, at 2–8°C .
  • Emergency Protocols : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the compound’s purity and structural integrity be validated?

Use a multi-technique approach:

Method Parameters Purpose
HPLC C18 column, acetonitrile/water (70:30)Purity assessment (≥95%)
¹H/¹³C NMR CDCl₃ solvent, δ 7.2–8.5 (pyridine)Confirm aromatic/alkyne motifs
X-ray Crystallography SHELX refinement (R-factor <0.05)Verify molecular geometry

Advanced Research Questions

Q. How to address discrepancies in spectroscopic data between synthetic batches?

  • Root Cause Analysis :
    • Reagent Purity : Test starting materials via GC-MS to rule out contaminants.
    • Reaction Conditions : Variations in temperature/pH may alter byproduct profiles .
  • Resolution Strategies :
    • Use high-resolution mass spectrometry (HRMS) to distinguish isomers.
    • Compare with literature data (e.g., Acta Crystallogr. Sect. E ).

Q. What computational methods are suitable for modeling the compound’s electronic properties?

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps and charge distribution .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) using AMBER force fields.
  • Validation : Cross-check computed IR spectra with experimental data .

Q. How to optimize reaction yields for large-scale synthesis?

  • Process Parameters :
    • Catalyst Recycling : Test immobilized Pd catalysts to reduce costs.
    • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) .
  • Scale-Up Risks :
    • Monitor exothermicity via calorimetry.
    • Implement gradient cooling to prevent thermal degradation .

Q. How to resolve conflicting reports on the compound’s biological activity?

  • Experimental Design :
    • Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition) with triplicate replicates.
    • Control Compounds : Include 4-methoxyphenylacetylene and pyridine derivatives as benchmarks .
  • Data Interpretation :
    • Apply ANOVA to assess statistical significance.
    • Address solvent interference (e.g., DMSO cytotoxicity) via LC-MS .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Crystallization Techniques :
    • Vapor Diffusion : Use ethanol/water mixtures for slow nucleation.
    • Seeding : Introduce microcrystals to control polymorph formation .
  • Troubleshooting :
    • Add 1% acetic acid to improve crystal habit.
    • Avoid rapid cooling to prevent amorphous precipitates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.